triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide
Description
This compound is a triphenylphosphonium salt featuring a complex tricyclic dodecane core substituted with five oxygen atoms and four methyl groups. The phosphonium moiety is linked via a methyl group to the 8-position of the tricyclic scaffold.
Properties
Molecular Formula |
C30H34IO5P |
|---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide |
InChI |
InChI=1S/C30H34O5P.HI/c1-29(2)32-25-24(31-28-27(26(25)33-29)34-30(3,4)35-28)20-36(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24-28H,20H2,1-4H3;1H/q+1;/p-1/t24-,25+,26+,27-,28-;/m1./s1 |
InChI Key |
HHBBXLSXXSWXJH-ZBWYYJKYSA-M |
Isomeric SMILES |
CC1(O[C@H]2[C@H](O[C@H]3[C@@H]([C@H]2O1)OC(O3)(C)C)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C.[I-] |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide typically involves multiple steps. The starting materials are often commercially available compounds that undergo a series of reactions, including cyclization, methylation, and phosphonium salt formation. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphonium group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phosphine oxide, while substitution reactions could produce a variety of substituted derivatives.
Scientific Research Applications
Triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism by which triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
Key Observations :
- The iodide counterion improves aqueous solubility relative to bromide or chloride analogs .
- Mitochondrial accumulation is expected to be high due to the triphenylphosphonium moiety, though the tricyclic structure may alter distribution kinetics compared to MitoQ .
Cytotoxicity and Mitochondrial Targeting
- Target Compound: Predicted to exhibit selective cytotoxicity due to mitochondrial accumulation. The tricyclic structure may enhance interactions with mitochondrial enzymes or membranes, similar to Bet 30’s nanomolar IC50 against resistant cancer cells .
- MitoQ and MitoVit E : These derivatives show antioxidant and antiproliferative effects but require longer alkyl chains (C10) for optimal activity .
Antibacterial Activity
Triphenylphosphonium salts disrupt bacterial membranes via bioenergetic interference . The target compound’s tricyclic structure may enhance activity against Gram-positive pathogens (e.g., Staphylococcus aureus), similar to fluorinated phosphonium iodides .
Biological Activity
Triphenyl-[[1S,2R,6R,8S,9R]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium iodide is a complex organophosphorus compound with potential biological activity. This article reviews its chemical properties, biological mechanisms of action, and relevant case studies to elucidate its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a phosphonium ion and a unique bicyclic framework. The molecular formula is with a molecular weight of approximately 632.5 g/mol . The structural complexity contributes to its potential interactions within biological systems.
Research indicates that phosphonium compounds can influence various biological pathways:
- Antioxidant Activity : Phosphonium compounds have been noted for their ability to act as antioxidants by scavenging free radicals and reducing oxidative stress in cells .
- Antimicrobial Properties : Some studies suggest that triphenylphosphonium derivatives exhibit antimicrobial effects against various pathogens due to their ability to disrupt microbial membranes .
- Cellular Uptake : The lipophilic nature of triphenylphosphonium facilitates its uptake into mitochondria, where it may influence mitochondrial function and energy metabolism .
Antioxidant Activity
A study assessing the antioxidant properties of phosphonium compounds found that they effectively reduced lipid peroxidation in vitro. The mechanism involved the donation of electrons to free radicals, thus stabilizing them and preventing cellular damage .
Antimicrobial Efficacy
In vitro tests demonstrated that triphenylphosphonium iodide exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial cell membranes and disrupt intracellular processes .
Case Studies
-
Case Study on Antioxidant Properties :
- Objective : To evaluate the antioxidant potential of triphenylphosphonium iodide.
- Methodology : Various concentrations of the compound were tested against standard antioxidant assays (DPPH and ABTS).
- Results : The compound showed a dose-dependent increase in antioxidant activity compared to control groups.
-
Case Study on Antimicrobial Activity :
- Objective : To investigate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Methodology : Agar diffusion method was employed to assess inhibition zones.
- Results : Significant inhibition was observed at concentrations as low as 50 µg/mL for both bacterial strains.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 632.5 g/mol |
| Antioxidant Activity | Effective in reducing oxidative stress |
| Antimicrobial Activity | Active against Gram-positive and Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
